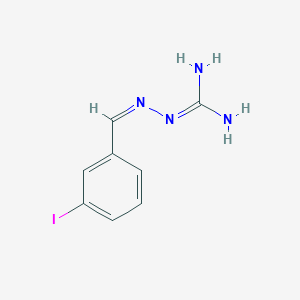

(2Z)-2-(3-iodobenzylidene)hydrazinecarboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-(3-iodobenzylidene)hydrazinecarboximidamide is a useful research compound. Its molecular formula is C8H9IN4 and its molecular weight is 288.092. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Measurements for Mild Steel Corrosion Inhibition

Aromatic hydrazide derivatives, including those structurally related to (2Z)-2-(3-iodobenzylidene)hydrazinecarboximidamide, have shown effectiveness as corrosion inhibitors for mild steel in hydrochloric acid environments. These compounds act as mixed-type inhibitors and their efficiency increases with concentration and temperature. Their adsorption follows the Langmuir isotherm, suggesting chemisorption as the mechanism of action. This is further evidenced by the formation of a protective film on the steel surface, as confirmed by scanning electron microscopy (SEM) (Kumari, Shetty, & Rao, 2017).

Synthesis and Anti-corrosive Activity of Aromatic Hydrazone Derivatives

Aromatic hydrazone derivatives, closely related to the chemical structure of interest, have been synthesized and shown to inhibit corrosion in acidic environments. These compounds function as mixed-type inhibitors, with adsorption behavior that aligns with the Langmuir isotherm, indicating a strong interaction with the metal surface. Theoretical and experimental analyses support the chemisorption mechanism, further validated by spectroscopic methods and electrochemical studies (Chafai, Chafaa, Benbouguerra, Hellal, & Mehri, 2019).

Bisbenzylidene Cyclopentanone and Cyclohexanone-functionalized Polybenzoxazine Nanocomposites for Corrosion Protection

Research has developed bisbenzylidene-functionalized polybenzoxazine nanocomposites as effective anti-corrosion coatings for mild steel. These materials exhibit superior corrosion resistance, with significant improvements in barrier properties against corrosive species. The incorporation of epoxy and nanoclay into the coatings notably enhances their protective efficiency, making them excellent candidates for corrosion-resistant applications (Mohamed et al., 2020).

Chemical Sensing and Synthesis Applications

Biphenyl Containing Amido Schiff Base Derivative as a Chemosensor

Derivatives similar to this compound have been developed as chemosensors for metal ions, showcasing the ability to detect Al3+ and Zn2+ ions via changes in fluorescence and color. These findings indicate potential applications in environmental monitoring and analytical chemistry (Hoque et al., 2022).

Properties

IUPAC Name |

2-[(Z)-(3-iodophenyl)methylideneamino]guanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN4/c9-7-3-1-2-6(4-7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZCXDWZAHCPLS-XGICHPGQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C=NN=C(N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)I)/C=N\N=C(N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2601043.png)

![7-(4-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2601052.png)

![4-[(4-Phenylphenoxy)methyl]benzohydrazide](/img/structure/B2601053.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2601054.png)

![[2-(4-Bromo-2-fluorophenoxy)phenyl]methanol](/img/structure/B2601059.png)